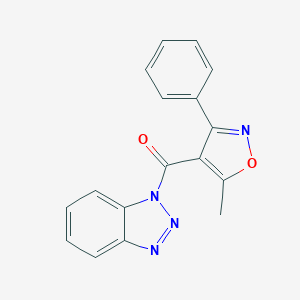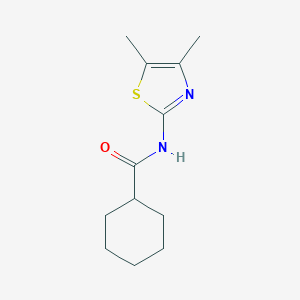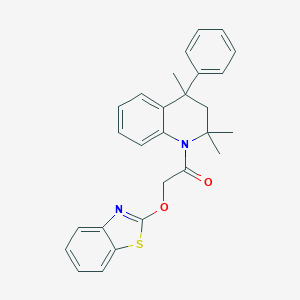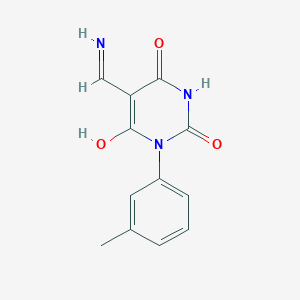
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole is a complex organic compound that features a unique combination of isoxazole and benzotriazole moieties
准备方法
The synthesis of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole typically involves the formation of the isoxazole ring followed by the attachment of the benzotriazole moiety. One common synthetic route includes the reaction of benzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form benzoxime, which is then chlorinated to produce benzoxime chloride. This intermediate is further reacted with ethyl acetoacetate to yield the isoxazole ring . The final step involves the coupling of the isoxazole derivative with benzotriazole under suitable reaction conditions.
Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact. These methods utilize catalysts such as 18-crown-6 and potassium carbonate, along with reagents like 4-toluenesulfonyl chloride, to facilitate the cycloaddition reactions necessary for forming the isoxazole ring .
化学反应分析
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, using reagents like sodium hydride and alkyl halides.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound binds to penicillin-binding proteins (PBPs) located inside bacterial cell walls, inhibiting the final stage of cell wall synthesis. This leads to cell lysis and the eventual death of the bacterial cell . The compound’s anti-inflammatory and anticancer activities are believed to involve the modulation of specific signaling pathways and inhibition of key enzymes .
相似化合物的比较
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
Oxacillin: A penicillin antibiotic with a similar isoxazole moiety, used to treat resistant staphylococci infections.
Flucloxacillin: Another penicillin antibiotic with a similar structure, known for its resistance to penicillinase enzymes.
Cloxacillin: A related compound with similar antibacterial properties, used in clinical settings to treat bacterial infections.
The uniqueness of this compound lies in its combination of isoxazole and benzotriazole moieties, which confer distinct chemical and biological properties not found in the other compounds listed.
属性
CAS 编号 |
362589-13-7 |
|---|---|
分子式 |
C17H12N4O2 |
分子量 |
304.3g/mol |
IUPAC 名称 |
benzotriazol-1-yl-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C17H12N4O2/c1-11-15(16(19-23-11)12-7-3-2-4-8-12)17(22)21-14-10-6-5-9-13(14)18-20-21/h2-10H,1H3 |
InChI 键 |
XWEWIQCAIBLPHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440163.png)
![5-(3-bromobenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B440169.png)
![6-tert-butyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B440171.png)
![2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440176.png)


![6-Phenylbenzo[a]phenazin-5-yl propanoate](/img/structure/B440181.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B440189.png)
![3-methoxy-N-(3-methylphenyl)-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B440196.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(2,4-dichlorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B440212.png)

![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B440215.png)
![ethyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440216.png)
![4-{[(1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N,N-dimethylbenzamide](/img/structure/B440243.png)
